DECR2 Km: Docosaheptaenoyl-CoA vs. 2,4-Hexadienoyl-CoA vs. 2,4-Decadienoyl-CoA
Human peroxisomal 2,4-dienoyl-CoA reductase (DECR2) exhibits a 1.7-fold lower apparent affinity for docosaheptaenoyl-CoA (Km = 102 µM) compared to the short-chain analog 2,4-hexadienoyl-CoA (Km = 59 µM), and a 17-fold lower affinity compared to the medium-chain analog 2,4-decadienoyl-CoA (Km = 6 µM) [1].
| Evidence Dimension | Enzyme Affinity (Km) for DECR2 |
|---|---|
| Target Compound Data | 102 µM |
| Comparator Or Baseline | 2,4-Hexadienoyl-CoA (59 µM); 2,4-Decadienoyl-CoA (6 µM) |
| Quantified Difference | 1.7-fold lower affinity vs. hexadienoyl-CoA; 17-fold lower vs. decadienoyl-CoA |
| Conditions | Recombinant human DECR2, pH 7.4, 30°C, absence of albumin |
Why This Matters
This quantitative difference in Km values demonstrates that using short-chain analogs as surrogate substrates will overestimate DECR2 activity in DHA degradation assays, leading to inaccurate conclusions about metabolic flux through this pathway.
- [1] UCSC Genome Browser. Human Gene DECR2 (2,4-dienoyl CoA reductase 2, peroxisomal). BIOPHYSICOCHEMICAL PROPERTIES: KM=59 uM for 2,4-hexadienoyl-CoA; KM=6 uM for 2,4-decadienoyl-CoA; KM=102 uM for 2,4,7,10,13,16,19-docosaheptaenoyl-CoA. View Source
